molecular formula C29H26N2O5 B11707817 ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate

ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate

Cat. No.: B11707817
M. Wt: 482.5 g/mol
InChI Key: NREYFAJEWQVHBC-UHFFFAOYSA-N
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Description

ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.

    Attachment of the Isoindole Moiety: The isoindole group is often introduced through condensation reactions with phthalic anhydride derivatives.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-purity reagents, and controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C29H26N2O5/c1-2-35-29(34)26-21(13-8-16-31-27(32)22-11-6-7-12-23(22)28(31)33)24-17-20(14-15-25(24)30-26)36-18-19-9-4-3-5-10-19/h3-7,9-12,14-15,17,30H,2,8,13,16,18H2,1H3

InChI Key

NREYFAJEWQVHBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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